molecular formula C9H9NO B12290631 5-Methoxy-2-(prop-2-YN-1-YL)pyridine CAS No. 1260672-53-4

5-Methoxy-2-(prop-2-YN-1-YL)pyridine

Cat. No.: B12290631
CAS No.: 1260672-53-4
M. Wt: 147.17 g/mol
InChI Key: RPFUPFZYWCCKBW-UHFFFAOYSA-N
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Description

Pyridine, 5-methoxy-2-(2-propyn-1-yl)- is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a methoxy group at the 5-position and a propynyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 5-methoxy-2-(2-propyn-1-yl)- typically involves the functionalization of a pyridine ring. One common method includes the alkylation of 5-methoxypyridine with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product.

Types of Reactions:

    Oxidation: Pyridine, 5-methoxy-2-(2-propyn-1-yl)- can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form saturated derivatives, such as the corresponding propyl-substituted pyridine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are often used.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

    Reduction: Saturated derivatives like 5-methoxy-2-(2-propyl)-pyridine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Pyridine, 5-methoxy-2-(2-propyn-1-yl)- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals.

    Medicine: It may be explored for its therapeutic properties, such as antimicrobial and antiviral activities.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Pyridine, 5-methoxy-2-(2-propyn-1-yl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and propynyl groups can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

    Pyridine: The parent compound, which lacks the methoxy and propynyl substitutions.

    5-Methoxypyridine: Similar structure but without the propynyl group.

    2-Propynylpyridine: Lacks the methoxy group.

Uniqueness: Pyridine, 5-methoxy-2-(2-propyn-1-yl)- is unique due to the combined presence of both methoxy and propynyl groups, which can significantly alter its chemical reactivity and biological activity compared to its simpler analogs. This dual substitution pattern can enhance its utility in various synthetic and research applications.

Properties

CAS No.

1260672-53-4

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

5-methoxy-2-prop-2-ynylpyridine

InChI

InChI=1S/C9H9NO/c1-3-4-8-5-6-9(11-2)7-10-8/h1,5-7H,4H2,2H3

InChI Key

RPFUPFZYWCCKBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)CC#C

Origin of Product

United States

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